- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-Methyl-N-phenylbenzenesulfonamide

- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-

- Benzenesulfonamide,N-methyl-N-phenyl

- Benzenesulfonanilide,N-methyl

- N-Methylbenzenesulfonanilide

- N-methyl-benzenesulfonylanilide

- N-Methylbenzenesulphanilide

- N-Methyl-benzolsulfonanilid

- N-methyl-N-phenylbenzenesulphonamide

- N-methylphenylsulphonanilide

- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)

- NSC 77060

- N-Methyl-N-Phenyl Benzene Sulfonamide

- N-Methyl-N-phenylbenzenesulfonamide #

- SR-01000398121

- NSC77060

- AC-18197

- DTXSID20237977

- Benzenesulfonanilide, N-methyl-

- AKOS001391097

- NCIOpen2_004148

- 90-10-8

- MFCD00514036

- KRXAPUFKQQWAGK-UHFFFAOYSA-N

- Benzenesulfonamide, N-methyl-N-phenyl-

- SR-01000398121-1

- SCHEMBL812702

- n-methyl-n-phenyl-benzenesulfonamide

- NSC-77060

- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl-N-phenylbenzenesulfonamide (ACI)

- DTXCID70160468

-

- MDL: MFCD00514036

- インチ: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3

- InChIKey: KRXAPUFKQQWAGK-UHFFFAOYSA-N

- ほほえんだ: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 247.06700

- どういたいしつりょう: 220.063663

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.254

- ふってん: 380.4°C at 760 mmHg

- フラッシュポイント: 183.8°C

- 屈折率: 1.615

- PSA: 45.76000

- LogP: 3.59250

- じょうきあつ: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Methyl-N-phenylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019088890-10g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 10g |

$1181.88 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 250mg |

¥1782.0 | 2021-09-08 | ||

| Alichem | A019088890-25g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 25g |

$1969.80 | 2023-08-31 | |

| Cooke Chemical | F156123-1g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 1g |

RMB 7358.40 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 5g |

¥12610.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 25g |

¥27195.00 | 2024-04-26 | |

| Cooke Chemical | F156123-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 250mg |

RMB 2288.00 | 2025-02-21 | |

| TRC | M343625-50mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343625-500mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 500mg |

$ 275.00 | 2022-06-03 | ||

| TRC | M343625-100mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 100mg |

$ 70.00 | 2022-06-03 |

N-Methyl-N-phenylbenzenesulfonamide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C

- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978

ごうせいかいろ 4

- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932

ごうせいかいろ 5

- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

ごうせいかいろ 6

- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839

ごうせいかいろ 7

ごうせいかいろ 8

- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298

ごうせいかいろ 9

1.2 0 °C; 2 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

ごうせいかいろ 10

ごうせいかいろ 11

N-Methyl-N-phenylbenzenesulfonamide Raw materials

- Phenylboronic acid

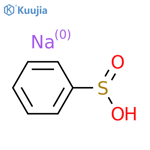

- Benzenesulfinic acid, sodium salt

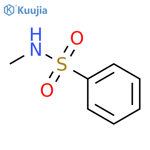

- N-methylbenzenesulfonamide

- Iodobenzene

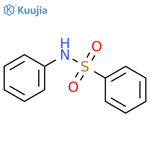

- N-Phenylbenzenesulfonamide

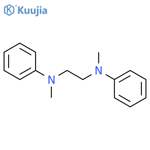

- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

N-Methyl-N-phenylbenzenesulfonamide 関連文献

-

Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444

-

Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940

-

Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794

-

Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553

-

Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881

-

Li Wang,Zhan Zhang,Xinyu Yu,Hongyan Zhao,Xinyue Wu,Xiang Chen,Xinhu Zhou,Lei Li Anal. Methods 2015 7 10199

-

Daniela M. Carminati,Daniela Intrieri,Stéphane Le Gac,Thierry Roisnel,Bernard Boitrel,Lucio Toma,Laura Legnani,Emma Gallo New J. Chem. 2017 41 5950

-

Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444

-

Jianlin Xu,Haibo Tan,Yuchan Chen,Saini Li,Zilei Huang,Heng Guo,Haohua Li,Xiaoxia Gao,Hongxin Liu,Weimin Zhang Org. Chem. Front. 2018 5 1792

-

10. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivativesMaría Sol Ballari,Natividad Herrera Cano,Daniel A. Wunderlin,Gabriela E. Feresin,Ana N. Santiago RSC Adv. 2019 9 29405

N-Methyl-N-phenylbenzenesulfonamideに関する追加情報

Introduction to N-Methyl-N-phenylbenzenesulfonamide (CAS No. 90-10-8)

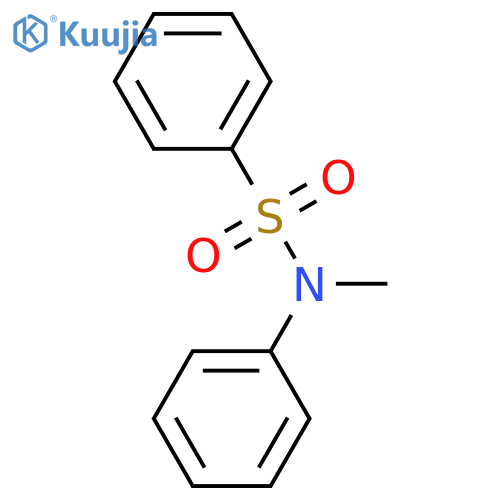

N-Methyl-N-phenylbenzenesulfonamide, with the chemical formula C13H13NO2S and a CAS number of 90-10-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural integrity of N-Methyl-N-phenylbenzenesulfonamide, featuring a benzene ring substituted with a sulfonyl group and amine functionalities, makes it a versatile intermediate in synthetic chemistry.

The synthesis of N-Methyl-N-phenylbenzenesulfonamide typically involves the reaction between methylamine and phenyl benzenesulfonyl chloride, followed by purification processes to achieve high yield and purity. This synthetic route is well-documented in the literature and has been optimized for industrial-scale production. The compound's stability under various conditions makes it suitable for further functionalization, enabling the development of more complex derivatives.

In recent years, N-Methyl-N-phenylbenzenesulfonamide has garnered attention due to its potential applications in drug discovery. Research has highlighted its role as a precursor in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, sulfonamides have been extensively studied for their antimicrobial properties, and derivatives of N-Methyl-N-phenylbenzenesulfonamide have shown promising results in preliminary screenings.

One of the most intriguing aspects of N-Methyl-N-phenylbenzenesulfonamide is its ability to act as a scaffold for designing novel pharmacophores. The presence of both hydrophobic and hydrophilic regions in its structure allows for interactions with biological targets such as enzymes and receptors. This characteristic has led to investigations into its potential as an anti-inflammatory agent, with some studies suggesting that certain derivatives exhibit significant inhibitory activity against inflammatory cytokines.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of sulfonamides due to their favorable pharmacokinetic properties. N-Methyl-N-phenylbenzenesulfonamide, being a structurally simple yet potent sulfonamide derivative, serves as an excellent starting point for developing new drugs. Researchers are currently investigating its efficacy in treating conditions such as autoimmune disorders and neurodegenerative diseases, where sulfonamides have demonstrated therapeutic promise.

Moreover, the compound's role in material science cannot be overlooked. The unique electronic properties of N-Methyl-N-phenylbenzenesulfonamide make it a candidate for use in organic semiconductors and conductive polymers. These materials are essential components in the development of flexible electronics and advanced sensors, where sulfonamides contribute to improved performance due to their electron-withdrawing capabilities.

The environmental impact of N-Methyl-N-phenylbenzenesulfonamide is another area of concern that warrants discussion. While the compound itself is not classified as hazardous, its derivatives may exhibit different environmental behaviors. Therefore, it is crucial to conduct thorough environmental risk assessments before large-scale applications are considered. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce environmental footprint.

In conclusion, N-Methyl-N-phenylbenzenesulfonamide (CAS No. 90-10-8) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new possibilities, this compound will undoubtedly remain a subject of interest for scientists and industry professionals alike.

90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) 関連製品

- 2229170-78-7(4-chloro-2-methoxypyridine-3-sulfonamide)

- 7226-33-7(2-Deoxy-2-fluoro-D-ribofuranose)

- 73278-91-8({3-(Piperidin-1-yl)methylphenyl}methanol)

- 52899-08-8(H-Pro-Met-Oh)

- 1806947-82-9(2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride)

- 262351-82-6(1-{(dimethylphosphoryl)methoxysulfonyl}-4-methylbenzene)

- 2092706-95-9(6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol)

- 1809353-44-3(4-Cyclobutylidenepiperidine hydrochloride)

- 2137063-33-1(N-{(1S)-2,2-dimethylcyclopropylmethyl}cyclopentanamine)

- 2110303-07-4((4H-1,2,4-triazol-3-yl)methanesulfonyl chloride)